molecular formula C11H9ClN2O3S B2923890 2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 890082-13-0

2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2923890
CAS No.: 890082-13-0
M. Wt: 284.71
InChI Key: YOQNSXIFPRAPLW-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a thiazole derivative featuring a 5-chloro-2-methoxyphenyl substituent linked via an amino group to the 2-position of the thiazole ring, with a carboxylic acid group at the 4-position.

Properties

IUPAC Name

2-(5-chloro-2-methoxyanilino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3S/c1-17-9-3-2-6(12)4-7(9)13-11-14-8(5-18-11)10(15)16/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQNSXIFPRAPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5-Chloro-2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C15H17ClN3O3S2
  • Molecular Weight : 456.97 g/mol
  • CAS Number : 421580-53-2

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that the presence of the thiazole ring and specific substitutions on the phenyl group are crucial for its antitumor efficacy. For instance, compounds with electron-donating groups at specific positions exhibit enhanced activity against cancer cells such as human glioblastoma U251 and melanoma WM793 .
  • Antimicrobial Properties : Thiazole derivatives have been noted for their antimicrobial activities. Research indicates that modifications in the thiazole structure can lead to improved efficacy against bacterial strains such as E. coli and Salmonella typhi. The introduction of halogen substituents has been linked to increased antibacterial potency .

Antitumor Activity

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
Human K563 leukemia<1
MDA-MB 231 breast carcinoma20.2
HT-29 colon carcinoma21.6

The compound exhibited potent antiproliferative effects comparable to established chemotherapeutics like dasatinib, particularly in leukemia cells.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against several pathogens:

PathogenZone of Inhibition (mm)Concentration (µg/disk)Reference
Salmonella typhi15–19500
E. coliModerate500

These findings suggest that structural modifications can enhance the compound's effectiveness against a range of microbial infections.

Case Studies

  • Cytotoxicity in Cancer Research : A study demonstrated that the compound significantly inhibited the proliferation of human K563 leukemia cells with an IC50 value indicating high potency . The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Antibacterial Efficacy : Another investigation into the antimicrobial properties revealed that derivatives of thiazole exhibited varying degrees of activity against Gram-negative and Gram-positive bacteria, suggesting potential for development as new antibacterial agents .

Comparison with Similar Compounds

Structural Variations

The compound’s key structural motifs are compared to similar thiazolecarboxylic acid derivatives (Table 1):

Compound Name Substituents on Thiazole/Phenyl Rings Molecular Formula Molecular Weight (g/mol) CAS RN
Target Compound 5-Cl, 2-OMe phenylamino at C2; COOH at C4 C₁₁H₉ClN₂O₃S 284.72* Not provided
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Cl phenyl at C2; COOH at C4 C₁₀H₆ClNO₂S 239.67 845885-82-7
5-(2-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid 2-Cl phenyl at C5; Me at C2; COOH at C4 C₁₁H₈ClNO₂S 253.70 334017-80-0
2-(4-Chlorophenyl)-4-methyl-5-thiazolecarboxylic acid 4-Cl phenyl at C2; Me at C4; COOH at C5 C₁₁H₈ClNO₂S 253.70 927637-85-2
2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid 4-F phenylurea at C2; COOH at C4 C₁₁H₈FN₃O₃S 281.26 1105191-83-0

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s 5-chloro-2-methoxyphenylamino group introduces steric and electronic differences compared to simpler chlorophenyl derivatives (e.g., 3-chlorophenyl in ). The methoxy group may enhance solubility or hydrogen-bonding capacity .
  • Positional isomerism (e.g., 2- vs. 4-chlorophenyl) and substituent types (e.g., methyl, urea) significantly alter physicochemical and binding properties .

Physicochemical Properties

  • Melting Points : 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid melts at 206–207°C , while methyl or urea-substituted analogs (e.g., 5-(2-Chlorophenyl)-2-methyl variant) likely have lower melting points due to reduced crystallinity.
  • Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., methoxy) may counteract this by increasing hydrophobicity.

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